6-Chloropicolinic acid

Overview

Description

6-Chloropicolinic acid (6-CPA) is a chlorinated derivative of picolinic acid, primarily known as a metabolite of the nitrification inhibitor nitrapyrin [2-chloro-6-(trichloromethyl)pyridine] . It plays a critical role in agricultural systems by modulating nitrogen dynamics through its inhibitory effects on ammonia-oxidizing bacteria (AOB) like Nitrosomonas europaea .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloropicolinic acid can be synthesized through the oxidation of nitrapyrin, a commercial nitrification inhibitor. The oxidation process is catalyzed by the ammonia-oxidizing bacterium Nitrosomonas europaea. The reaction requires the concomitant oxidation of ammonia, hydroxylamine, or hydrazine, with the highest turnover rate observed in the presence of 10 mM ammonia .

Industrial Production Methods: In an industrial setting, this compound can be prepared by charging a flask with this compound, ethanol, and toluene. Sulfuric acid is then added, and the mixture is warmed to reflux for three hours before being allowed to cool to ambient temperature .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Ammonia, hydroxylamine, or hydrazine are commonly used in the oxidation process.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

6-CPA serves as a building block for synthesizing more complex organic molecules. Its unique chlorination at the 6-position imparts distinct reactivity, making it valuable for various synthetic pathways.

Biology

The compound interacts with Zinc Finger Proteins (ZFPs) , which are essential for gene expression and protein interactions. By binding to ZFPs, 6-CPA alters their structure and disrupts zinc binding, leading to inhibition of their functions. This mechanism has implications for understanding cellular processes and potential therapeutic targets.

Medicine

Research is ongoing to explore the therapeutic applications of 6-CPA. Its ability to modulate protein functions suggests potential roles in treating diseases related to ZFP dysfunction.

Agriculture

In agricultural settings, 6-CPA is recognized for its role as a nitrification inhibitor , which reduces nitrogen loss from soils. This property enhances fertilizer efficiency and contributes to sustainable agricultural practices.

Case Studies

- Environmental Impact : A study demonstrated that 6-CPA effectively inhibited nitrification processes in soil, leading to reduced nitrogen loss. This characteristic makes it a valuable additive in fertilizers aimed at improving nitrogen retention in agricultural systems.

- Safety Assessments : Long-term dietary studies indicated that even at high levels, 6-CPA does not accumulate in tissues or cause significant adverse health effects. This finding supports its safety for use in agricultural practices.

- Analytical Methods Development : Novel analytical methods have been developed for detecting residues of 6-CPA in agricultural products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods demonstrated recoveries ranging from 66% to 90%, indicating their reliability for monitoring environmental contamination .

Mechanism of Action

The mechanism of action of 6-Chloropicolinic acid involves its ability to undergo chemical reactions, such as nucleophilic substitution, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the modification of molecular structures and the creation of diverse chemical entities . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Key Properties :

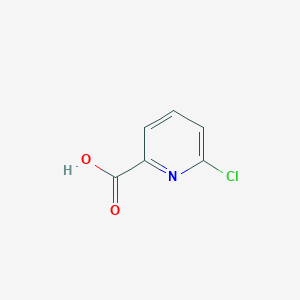

- Chemical Structure : A pyridine ring substituted with a chlorine atom at position 6 and a carboxylic acid group at position 2.

- Synthesis : Produced via microbial oxidation of nitrapyrin or chemically through chlorination of 6-hydroxypicolinic acid using POCl₃/PCl₅ .

- Environmental Fate : Biologically degraded in soil with an activation energy of 6.57 kcal/mol, indicating enzymatic involvement . Degradation rates are temperature-dependent and influenced by soil organic matter (0.9–6.9%) and pH (4.8–8.1) .

Degradation and Environmental Persistence

Notes:

Nitrapyrin degradation is rapid in the presence of AOB, converting ~90% to 6-CPA with 1:1 stoichiometry initially .

DCD and DMPP exhibit shorter persistence than 6-CPA under high microbial activity .

3,4-Dimethylpyrazole phosphate (DMPP).

6-CPA degradation follows a fractional-order rate law (0.7), with undefined biological factors overriding measurable soil properties .

Mechanisms of Action in Nitrification Inhibition

- 6-CPA: Inhibits ammonia monooxygenase (AMO) in AOB but exhibits an 8-hour delayed effect due to slow cellular uptake . Binds indiscriminately to membrane proteins (94% in membrane fraction), causing irreversible inactivation .

- Nitrapyrin : Directly inhibits AMO but is metabolized to 6-CPA, which perpetuates inhibition .

- DCD : Blocks AMO and hydroxylamine oxidoreductase (HAO) via copper chelation, with immediate effects .

- DMPP : Competitively inhibits AMO without metabolic activation, showing faster action than 6-CPA .

Key Difference : 6-CPA’s delayed inhibition contrasts with DCD/DMPP’s rapid activity, impacting their utility in time-sensitive agricultural applications .

Toxicity and Environmental Impact

Key Insight : 6-CPA’s lower acute toxicity compared to nitrapyrin makes it a safer long-term inhibitor, though its protein-binding tendency raises concerns about microbial community disruption .

Efficacy in Nitrogen Retention

- 6-CPA : Reduces nitrate leaching by 20–40% in temperate soils but less effective in high-temperature regions due to accelerated degradation .

- DCD/DMPP : Achieve 30–50% nitrate retention with broader temperature adaptability .

- Nitrapyrin : Superior efficacy in cool climates but declines in warm soils due to rapid conversion to 6-CPA .

Trade-offs : 6-CPA’s temperature sensitivity limits its use compared to synthetic inhibitors like DMPP, which offer more consistent performance .

Biological Activity

6-Chloropicolinic acid (6-CPA) is a compound with notable biological activity, particularly in its interactions with various biological systems and its potential applications in agriculture and medicine. This article provides a comprehensive overview of the biological activity of 6-CPA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₆H₄ClNO₂

- Molecular Weight : 157.55 g/mol

- Structure : this compound is a pyridine derivative with a carboxylic acid group at the 2-position and a chlorine atom at the 6-position.

6-CPA primarily interacts with Zinc Finger Proteins (ZFPs) , which are crucial for various cellular functions including gene expression and protein interaction. The binding of 6-CPA to ZFPs alters their structure and disrupts zinc binding, leading to inhibition of their functions. This mechanism has significant implications for its biological effects, particularly in microbial systems.

Key Pathways Affected

- Zinc Transport Pathway : 6-CPA plays a role in disrupting the zinc transport pathway, which is vital for cellular homeostasis.

- Inhibition of Nitrification : As a metabolite of nitrapyrin, it inhibits ammonia-oxidizing bacteria like Nitrosomonas europaea, thereby reducing nitrite production in the environment .

Research indicates that 6-CPA can undergo oxidation reactions, particularly in the presence of Nitrosomonas europaea. This bacterium has been shown to oxidize 6-CPA rapidly, which can lead to changes in microbial community dynamics in soil environments.

Pharmacokinetics

Studies on the pharmacokinetics of 6-CPA reveal that it is rapidly excreted from the body. In animal studies:

- The half-life for elimination from the body was approximately 2.4 hours .

- No accumulation was observed in body tissues after prolonged exposure .

Toxicological Studies

Several long-term feeding studies have been conducted to assess the safety profile of 6-CPA:

Case Studies

- Environmental Impact : In agricultural settings, 6-CPA has been shown to effectively inhibit nitrification processes, which can lead to reduced nitrogen loss from soils. This property makes it valuable as a nitrification inhibitor in fertilizers.

- Safety Assessments : Long-term studies have indicated that even at high dietary levels, 6-CPA does not accumulate in tissues or cause significant adverse health effects, supporting its safety for use in agricultural practices .

- Neurotoxic Effects : Preliminary findings suggest potential neurotoxic effects associated with neonicotinoids, including some compounds related to or derived from 6-CPA. However, further research is necessary to establish direct correlations .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 6-chloropicolinic acid in environmental and biological samples?

- Methodology : Use multiresidue chromatography-based techniques, such as reverse-phase HPLC or GC-MS, with appropriate derivatization steps to enhance detection sensitivity. The U.S. FDA’s Pesticide Analytical Manual outlines specific protocols for this compound in Section 302 and 303, including sample preparation, extraction with organic solvents (e.g., acetonitrile), and cleanup using solid-phase extraction (SPE) . Validation should include recovery studies (70–120%) and limits of detection (LOD) below 0.01 ppm.

Q. How should researchers prepare and characterize this compound standards for quantitative analysis?

- Methodology : Source certified reference materials (e.g., WAKO Pure Chemical’s this compound Standard, 4684-94-0) to ensure purity (>98%) and stability. Characterize standards using NMR (¹H/¹³C), FTIR, and mass spectrometry to confirm structural integrity. For calibration curves, prepare serial dilutions in methanol or buffer (pH 7.0) and validate linearity (R² > 0.995) across expected concentration ranges .

Q. What are the primary environmental degradation pathways of this compound?

- Methodology : Conduct hydrolysis studies under varying pH (e.g., pH 5–9) and monitor degradation products via LC-MS. Evidence indicates rapid hydrolysis in soil (DT₅₀ = 6.42 days aerobically; 2.5 hours anaerobically) to 6-chloropyridine-2-carboxylic acid, with photolysis DT₅₀ = 12 hours in aqueous systems . Measure soil adsorption coefficients (Kd = 0.4–133; Koc = 250–9100) to assess mobility and leaching potential.

Q. What are the baseline toxicity thresholds for this compound in mammalian models?

- Methodology : Follow OECD guidelines for acute and subchronic toxicity testing. In rats, the NOAEL (No Observed Adverse Effect Level) is 300 mg/kg diet (15 mg/kg bw/day), while dogs tolerate up to 2000 mg/kg diet (50 mg/kg bw/day) over 2 years . Monitor clinical parameters (body weight, organ histopathology, hematology) and use statistical models (e.g., ANOVA with post-hoc tests) to identify dose-response trends.

Advanced Research Questions

Q. How do microbial interactions influence the environmental persistence of this compound?

- Methodology : Investigate biodegradation using Nitrosomonas europaea, which oxidizes nitrapyrin (a precursor) to this compound under aerobic conditions . Use batch reactors with ammonia-oxidizing bacteria, measure metabolite formation via HPLC, and quantify enzyme activity (e.g., ammonia monooxygenase). Compare degradation rates in sterilized vs. live soil to isolate biotic contributions.

Q. How should researchers reconcile contradictory findings in this compound toxicity studies?

- Methodology : Critically evaluate study designs. For example, in mice, high doses (900 mg/kg bw/day) caused renal lesions in males and equivocal hepatocellular carcinoma incidence (12%) in females, but statistical significance was lacking due to historical control variability (0–15%) . Apply meta-analysis to aggregate data from multiple studies (e.g., 90-day vs. 2-year assays) and assess confounding factors (e.g., sex-specific metabolism, dosing regimens).

Q. What experimental approaches are suitable for assessing long-term ecological impacts of this compound metabolites?

- Methodology : Track metabolites (e.g., 6-chloropyridine-2-carboxylic acid) in soil-plant systems using isotopic labeling (¹⁴C). Conduct greenhouse trials with crops (e.g., corn) to measure bioaccumulation factors and translocation rates. Pair with ecotoxicology assays (e.g., Daphnia magna survival, earthworm avoidance tests) to evaluate non-target organism effects .

Q. What synergistic or antagonistic effects occur when this compound is combined with nitrification inhibitors?

- Methodology : Design factorial experiments testing combinations with inhibitors like DCD (dicyandiamide) or nitrapyrin. Measure nitrogen transformation rates (NH₄⁺, NO₃⁻) in soil microcosms and quantify this compound persistence via LC-MS/MS. Use mixed-effects models to analyze interactions between compound stability and microbial community shifts .

Q. Data Contradiction Analysis

- Case Example : A 2-year mouse study reported a 12% hepatocellular carcinoma incidence in females at 900 mg/kg bw/day, but authors dismissed it due to historical control variability (0–15%) .

- Resolution Strategy : Re-analyze raw data (if accessible) using trend tests (e.g., Cochran-Armitage) and compare with concurrent controls. Conduct mechanistic studies (e.g., genotoxicity assays, CYP450 profiling) to clarify carcinogenic potential.

Properties

IUPAC Name |

6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKMOIHCHCMSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Record name | 6-chloro-2-pyridinecarboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040289 | |

| Record name | 6-Chloro-2-picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4684-94-0 | |

| Record name | 6-Chloropicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004684940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROPICOLINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROPICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSZ6GQ419 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.